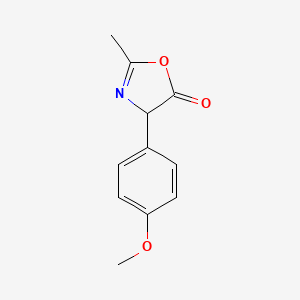
4-(4-Methoxyphenyl)-2-methyloxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-2-methyloxazol-5(4H)-one is an organic compound with a unique structure that includes an oxazole ring substituted with a methoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Classical Synthesis: One common method to synthesize 4-(4-Methoxyphenyl)-2-methyloxazol-5(4H)-one involves the cyclization of appropriate precursors. For instance, starting from 4-methoxybenzaldehyde and 2-amino-2-methylpropan-1-ol, the reaction proceeds through a cyclization step under acidic conditions to form the oxazole ring.
Alternative Methods: Another approach involves the use of 4-methoxyphenylacetic acid and 2-amino-2-methylpropan-1-ol, followed by cyclization under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially opening it to form amine derivatives.
Common Reagents and Conditions
- **Oxidation
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-methyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H11NO3/c1-7-12-10(11(13)15-7)8-3-5-9(14-2)6-4-8/h3-6,10H,1-2H3 |
InChI Key |
VQCVFDFGPLCNBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(C(=O)O1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















